![molecular formula C19H23NO B14268371 3-Pentanone, 2-[bis(phenylmethyl)amino]-, (2S)- CAS No. 159418-52-7](/img/structure/B14268371.png)
3-Pentanone, 2-[bis(phenylmethyl)amino]-, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentanone, 2-[bis(phenylmethyl)amino]-, (2S)- is a chiral compound with a complex structure. It is characterized by the presence of a pentanone backbone with a bis(phenylmethyl)amino group attached to the second carbon atom. The (2S) designation indicates the specific stereochemistry of the molecule, which is important for its reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 2-[bis(phenylmethyl)amino]-, (2S)- typically involves the reaction of 3-pentanone with bis(phenylmethyl)amine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired stereochemistry is achieved. The process involves nucleophilic substitution and may be carried out in an organic solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. Advanced techniques like chromatography may also be employed to separate the desired enantiomer from any racemic mixture.
Chemical Reactions Analysis
Types of Reactions
3-Pentanone, 2-[bis(phenylmethyl)amino]-, (2S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
3-Pentanone, 2-[bis(phenylmethyl)amino]-, (2S)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a chiral building block for complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Pentanone, 2-[bis(phenylmethyl)amino]-, (2S)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing their activity. The bis(phenylmethyl)amino group can interact with various functional groups in biological systems, leading to changes in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Pentanone: A simpler ketone with similar reactivity but lacking the amino group.
Benzylamine: Contains the phenylmethyl group but lacks the ketone functionality.
3-Pentanone, 2-amino-: Similar structure but without the bis(phenylmethyl) groups.
Uniqueness
3-Pentanone, 2-[bis(phenylmethyl)amino]-, (2S)- is unique due to its chiral nature and the presence of both ketone and bis(phenylmethyl)amino groups. This combination of functional groups and stereochemistry makes it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
159418-52-7 |
|---|---|
Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
(2S)-2-(dibenzylamino)pentan-3-one |
InChI |
InChI=1S/C19H23NO/c1-3-19(21)16(2)20(14-17-10-6-4-7-11-17)15-18-12-8-5-9-13-18/h4-13,16H,3,14-15H2,1-2H3/t16-/m0/s1 |
InChI Key |
UKVUEMGFUIBIOO-INIZCTEOSA-N |
Isomeric SMILES |
CCC(=O)[C@H](C)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Canonical SMILES |
CCC(=O)C(C)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



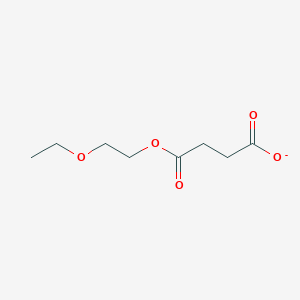


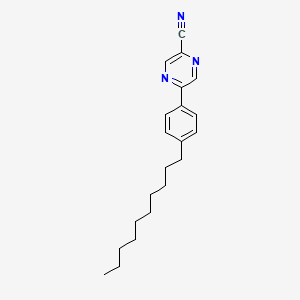
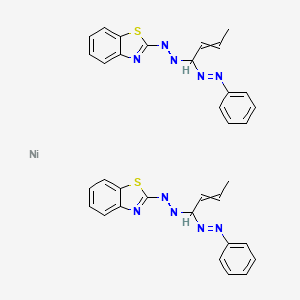

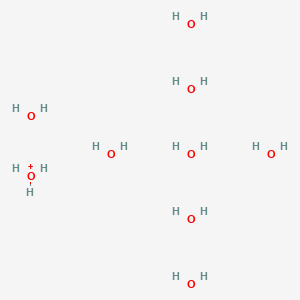
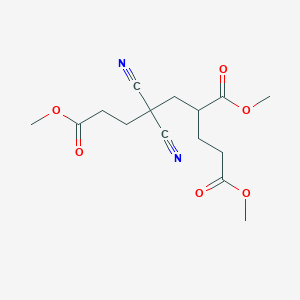
![2-[3-(Chlorosulfonyl)benzamido]benzoic acid](/img/structure/B14268343.png)
![2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid](/img/structure/B14268344.png)

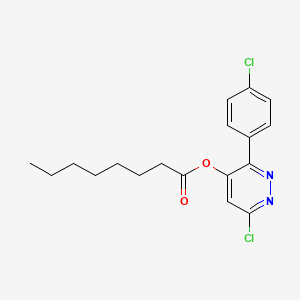
![Acetamide, N-[4-[(dodecylamino)sulfonyl]phenyl]-](/img/structure/B14268364.png)
